2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
2-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2/c27-21-17-11-5-4-10-16(17)18(24-26(21)15-8-2-1-3-9-15)20-23-19(25-28-20)14-7-6-12-22-13-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXILDFMJFHYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with phthalazinone: The oxadiazole intermediate can be coupled with a phthalazinone derivative using suitable coupling agents like EDCI or DCC.
Introduction of the phenyl and pyridinyl groups: These groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl rings.
Reduction: Reduction reactions can occur at the oxadiazole ring or the phthalazinone core.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2, or other peroxides.
Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.
Coupling reagents: EDCI, DCC, or palladium catalysts for cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as an antimicrobial agent. Its structural features allow it to interact effectively with biological targets, leading to significant antibacterial activity against pathogens such as Escherichia coli .
Case Study: Antimicrobial Activity
A study highlighted the development of a water-soluble probe based on a similar oxadiazole structure that exhibited notable antibacterial properties. The probe demonstrated real-time colorimetric and fluorescence responses in slightly acidic conditions, making it suitable for biological applications .
Biological Probes
The compound serves as a versatile biological probe due to its ability to respond to environmental changes such as pH levels. This property is particularly useful in the development of theranostic tools that can simultaneously monitor biological parameters and provide therapeutic effects.
Case Study: pH-responsive Probes
Research has indicated that compounds with oxadiazole moieties can be designed to exhibit colorimetric and fluorescence responses to pH changes. Such probes are essential for real-time monitoring in cellular environments, enhancing their utility in biomedical research .
Materials Science
In materials science, this compound can be integrated into various polymeric systems or coatings due to its photophysical properties. Its ability to absorb and emit light makes it suitable for applications in sensors and light-emitting devices.
Mechanism of Action
The mechanism of action of 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies involving molecular docking, binding assays, and cellular experiments are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several phthalazinone derivatives:
- Pyridinyl vs.
- Oxadiazole vs.
Pharmacological and Physicochemical Properties
- PARP Inhibition: Olaparib’s phthalazinone core is critical for PARP1/2 binding, with an IC₅₀ of ~5 nM . The pyridinyl-oxadiazole group in the target compound may mimic PARP’s nicotinamide-binding site but requires empirical validation.
- Solubility and Stability : The pyridinyl group enhances water solubility compared to purely aromatic analogs (e.g., o-tolyl derivatives in ). However, the oxadiazole ring may confer metabolic instability due to susceptibility to enzymatic hydrolysis.
Research Findings and Data Gaps
Key Observations
- Synthetic protocols for halogenated pyridazinones (e.g., ) indicate scalability for derivatives of the target compound.
Unresolved Questions
- Biological Activity: No direct data on the target compound’s efficacy or toxicity are available in the provided evidence. Comparative studies with olaparib are warranted.
Biological Activity
2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the phthalazinone class. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a phthalazinone core with additional functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization reactions and subsequent coupling with phthalazinone derivatives using coupling agents like EDCI or DCC.
The biological activity of 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It can act as a ligand for various receptors, modulating signaling pathways.
Molecular docking studies suggest that the compound binds effectively to target proteins, influencing their activity and potentially leading to pro-apoptotic effects in cancer cells .
Anticancer Activity
Research indicates that derivatives of phthalazinones exhibit significant anticancer properties. For instance, studies have shown that 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one can induce apoptosis in cancer cell lines such as HepG2 (liver) and MCF-7 (breast) without affecting normal fibroblasts . The mechanism involves:
- Cell Cycle Arrest : The compound has been shown to arrest cell cycle progression.
- Apoptosis Induction : Increased expression of p53 and caspase 3 has been observed alongside down-regulation of cdk1 and reduction in MAPK and Topo II levels at submicromolar concentrations .
Other Pharmacological Activities
Beyond anticancer effects, phthalazinone derivatives are also known for their diverse pharmacological profiles:
| Activity | Description |
|---|---|
| Anti-inflammatory | Modulates inflammatory pathways, reducing symptoms in various conditions. |
| Antimicrobial | Exhibits inhibitory effects against a range of bacterial strains. |
| Antidiabetic | Potentially improves insulin sensitivity and glucose metabolism. |
| Antihypertensive | Shows promise in lowering blood pressure through vascular modulation. |
Phthalazinones have been recognized for their ability to interact with multiple biological targets, making them attractive candidates for further development in drug discovery .
Case Studies
Several studies have highlighted the efficacy of phthalazinone derivatives:
- Study on Apoptosis Induction : A study demonstrated that certain derivatives significantly induced apoptosis in HepG2 and MCF-7 cells while sparing normal cells. This was linked to alterations in gene expression related to cell cycle regulation .
- Molecular Hybridization Strategy : Research involving hybrid compounds combining phthalazinones with other bioactive molecules showed enhanced potency against multifactorial diseases like cancer. These hybrids exhibited improved selectivity profiles and reduced side effects compared to traditional therapies .
Q & A
Basic: What are the key synthetic steps for preparing 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one?
Answer:
The synthesis involves three critical stages:
Phthalazinone Core Formation : Derived from phthalic anhydride and hydrazine derivatives under reflux conditions.
Oxadiazole Ring Construction : Condensation of pyridine-3-amidoxime with a carbonyl chloride intermediate (e.g., phthalazinone-linked carboxylic acid chloride) in pyridine or DMF, followed by cyclization .
Coupling Reactions : The oxadiazole and phthalazinone moieties are coupled using nucleophilic substitution or palladium-catalyzed cross-coupling.
Purification typically employs column chromatography or recrystallization in ethanol/methanol .
Basic: Which spectroscopic methods are essential for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., pyridinyl vs. phenyl groups).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves bond angles and spatial arrangement using SHELX software for refinement .
- IR Spectroscopy : Confirms functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹) .
Advanced: How can conflicting NMR data for oxadiazole derivatives be resolved?
Answer:
- 2D NMR (COSY, HSQC) : Differentiates between overlapping signals, such as aromatic protons in pyridinyl and phthalazinone rings.
- Comparative Analysis : Cross-check with crystallographic data (e.g., bond lengths from X-ray structures) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .
Advanced: What strategies improve oxadiazole ring formation yield?
Answer:
- Optimized Solvent Choice : Pyridine or DMF enhances amidoxime reactivity .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate cyclization.
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product minimization .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .
Basic: What in vitro assays evaluate this compound’s pharmacological potential?
Answer:
- Receptor Binding Assays : Radioligand competition studies (e.g., dopamine transporter IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How to design derivatives for enhanced target affinity?
Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or pyridinyl groups. For example:
- Molecular Docking : Use AutoDock Vina to predict binding poses against targets (e.g., dopamine transporter PDB: 4XP1) .
Advanced: How is the crystal structure determined using SHELX?
Answer:
- Data Collection : Perform X-ray diffraction (λ = 1.5418 Å) to obtain intensity data.
- Structure Solution : Use SHELXD for phase determination via direct methods.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Validate with R-factor (<5%) and residual electron density maps .
Methodological: How to address low solubility in biological assays?
Answer:
- Solubilization Agents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Analytical: How to confirm purity post-synthesis?
Answer:
- HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection (λ = 254 nm); purity ≥95% .
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (tolerance ±0.4%) .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent) .
Advanced: How to perform docking studies for target interaction prediction?
Answer:
- Target Preparation : Retrieve protein structure from PDB (e.g., TrmD methyltransferase: 3A8E). Remove water and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
- Docking Protocol : Use AutoDock Vina with a grid box covering the active site. Analyze binding poses for hydrogen bonds (e.g., oxadiazole N–O with Arg residues) and π-π stacking (phthalazinone-phenyl interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
